molecular formula C₁₇H₁₆ClN₃O₂ B1662707 Carburazepam CAS No. 59009-93-7

Carburazepam

Cat. No. B1662707
CAS RN: 59009-93-7
M. Wt: 329.8 g/mol
InChI Key: HFFJORVBQWPILU-UHFFFAOYSA-N
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Description

Carburazepam is a drug which is a benzodiazepine derivative . It has the IUPAC name 10-chloro-6-methyl-5-oxo-2-phenyl-3,6-diazabicyclo [5.4.0]undeca-8,10,12-triene-3-carboxamide .


Molecular Structure Analysis

Carburazepam has a molecular formula of C17H16ClN3O2 and an average mass of 329.781 Da . It contains a total of 41 bonds .


Physical And Chemical Properties Analysis

Carburazepam has a density of 1.3±0.1 g/cm3, a boiling point of 565.5±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 84.9±3.0 kJ/mol and a flash point of 295.8±32.9 °C .

Scientific Research Applications

Anxiolytic and Antidepressant Potential

  • Withania Somnifera and Mood Stabilization : A study investigated the anxiolytic and antidepressant actions of Withania Somnifera glycowithanolides in rats. The results were compared to those produced by lorazepam, a benzodiazepine, which is similar to Carburazepam. The study found that Withania Somnifera induced an anxiolytic effect comparable to lorazepam, suggesting its use as a mood stabilizer in clinical conditions of anxiety and depression (Bhattacharya, Bhattacharya, Sairam, & Ghosal, 2000).

Pharmacological Mechanisms and Effects

  • Effect on Motor Cortex Excitability : Research has demonstrated that lorazepam affects the excitability of inhibitory circuits in the human motor cortex. This study, using transcranial magnetic stimulation, provides insights into how benzodiazepines like Carburazepam might influence neuronal activity and motor control (Lazzaro et al., 2000).

Therapeutic Applications

  • Cariprazine in Schizophrenia : Although not directly about Carburazepam, a study on Cariprazine, which shares pharmacological properties with Carburazepam, showed its efficacy in treating schizophrenia. This highlights the potential of related compounds in managing psychiatric disorders (Citrome, 2013).

Molecular and Cellular Studies

  • Effects on Potassium Channels : A study examining Cariprazine, which is structurally and functionally similar to Carburazepam, revealed its interaction with hERG potassium channels. This provides a deeper understanding of the molecular actions of such drugs, which could be applicable to Carburazepam as well (Lee, Choi, Choi, & Hahn, 2019).

Safety And Hazards

When handling Carburazepam, it is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

7-chloro-1-methyl-2-oxo-5-phenyl-3,5-dihydro-1,4-benzodiazepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-20-14-8-7-12(18)9-13(14)16(11-5-3-2-4-6-11)21(17(19)23)10-15(20)22/h2-9,16H,10H2,1H3,(H2,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFJORVBQWPILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866726
Record name Carburazepam
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Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carburazepam

CAS RN

59009-93-7, 86636-97-7
Record name 7-Chloro-1,2,3,5-tetrahydro-1-methyl-2-oxo-5-phenyl-4H-1,4-benzodiazepine-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59009-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carburazepam [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carbamoyl-4,5-dihydrodiazepam
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carburazepam
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Record name Carburazepam
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Record name CARBURAZEPAM
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Synthesis routes and methods I

Procedure details

2.1 g (7.32 mmoles) of (+)-1-methyl-5-phenyl-7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2-one are dissolved in 20 ml of benzene. 1.26 of solid sodium bicarbonate are added to the solution, and then 22 ml. of a 10% solution of phosgene in benzene are added dropwise at 10° to 15° C. The mixture is stirred for 2 hours, then 10 ml. of a 10% solution of ammonia in methanol are added, and the mixture is stirred at room temperature overnight. The separated inorganic salts are filtered off, and the filter cake is washed with benzene. The filtrate is evaporated to dryness under reduced pressure, and the residue is recrystallized from ethanol. 2.12 g. (87.5%) of (-)-1-methyl-4-carbamoyl-5-phenyl-7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2-one are obtained; m.p.: 214°-217° C. [α]D25 =-616.5° (c=1, chloroform).
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Synthesis routes and methods II

Procedure details

A suspension of 1.7 g. (4.87 mmoles) of 1-methyl-4-chlorocarbonyl-5-phenyl-7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2-one in 3.5 ml. of concentrated ammonia and 7 ml. of methanol is stirred at room temperature overnight. The mixture is diluted with 30 ml. of water, the separated crude product is filtered off, and recrystallized from ethanol without drying. 1.16 g. (72%) of 1-methyl-4-carbamoyl-5-phenyl-7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2-one are obtained; m.p.: 212°-215° C.
Name
1-methyl-4-chlorocarbonyl-5-phenyl-7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2-one
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Synthesis routes and methods III

Procedure details

0.16 g. (6.85 mmoles) of metallic sodium are dissolved in 2 ml. of absolute methanol, and a suspension of 0.9 g. (2.86 mmoles) of 4-carbamoyl-5-phenyl-7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2-one in 50 ml. of absolute methanol is added to the solution at room temperature, with stirring. The suspension is stirred at room temperature for 30 minutes, and then evaporated under reduced pressure. The oily residue is dissolved in 9 ml. of dimethyl formamide, and 0.48 ml. of methyl iodide are added to the stirred solution at room temperature. The mixture is stirred for additional 2 hours, then diluted with 50 ml. of water and extracted with 3 × 10 ml. of chloroform. The chloroform extracts are combined, dried over sodium sulfate, filtered, and the filtrate is evaporated under reduced pressure, to obtain 0.85 g. of a residue, which is recrystallized from ethanol. 0.75 g. (79.5 %) of 1-methyl-4-carbamoyl-5-phenyl-7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2-one are obtained; m.p.: 217°-220° C.
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6.85 mmol
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4-carbamoyl-5-phenyl-7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2-one
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Synthesis routes and methods IV

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CN1C(=O)CN(C(=O)Cl)C(c2ccccc2)c2cc(Cl)ccc21
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
E Estrada, A Peña, R García-Domenech - Journal of computer-aided …, 1998 - Springer
A novel approach to computer-aided molecular design is illustrated. This approach is based on the calculation of the spectral moments of the bond adjacency matrix of graphs …
Number of citations: 134 link.springer.com
MAC Pérez, MB Sanz - Bioorganic & medicinal chemistry, 2004 - Elsevier
The central nervous system (CNS) activity has been investigated by using a topological substructural molecular approach (TOPS–MODE). A discriminant analysis to classify CNS and …
Number of citations: 27 www.sciencedirect.com
J Cooke - tripsitter.com
Warning: The health risks of benzodiazepines shouldn’t be taken lightly. These compounds are particularly problematic. Dependence forms quickly and can have a profoundly negative …
Number of citations: 2 tripsitter.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
IR UV - cloudflare-ipfs.com
Methanol is occasionally used to fuel internal combustion engines. Pure methanol is required by rule to be used in Champcars, Monster Trucks, USAC sprint cars (as well as midgets, …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Although some biochemistry textbooks and current research publications [25] indicate that acetone cannot be metabolized, there is evidence to the contrary, some dating back thirty …
Number of citations: 0 cloudflare-ipfs.com
MP González, LC Dias, AM Helguera… - Bioorganic & medicinal …, 2004 - Elsevier
A new application of TOPological Sub-structural MOlecular DEsign (TOPS-MODE) was carried out in anti-inflammatory compounds using computer-aided molecular design. Two series …
Number of citations: 39 www.sciencedirect.com
IR UV - cloudflare-ipfs.com
Historic benzene formulae (from left to right) by Claus (1867),[24] Dewar (1867),[25] Ladenburg (1869),[26] Armstrong (1887),[27] Thiele (1899)[28] and Kekulé (1865). Dewar benzene …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Isopropyl alcohol (IUPAC name propan-2-ol), also called isopropanol or dimethyl carbinol, is a compound with the chemical formula C 3 H 8 O or C 3 H 7 OH or CH 3 CHOHCH 3 (…
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Menthol's ability to chemically trigger the cold-sensitive TRPM8 receptors in the skin is responsible for the well-known cooling sensation it provokes when inhaled, eaten, or applied to …
Number of citations: 0 cloudflare-ipfs.com

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